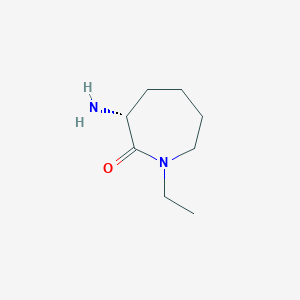
Tyrosine, beta-methyl-
Descripción general
Descripción
Tyrosine, beta-methyl- is a derivative of the amino acid tyrosine, which is one of the 20 standard amino acids used by cells to synthesize proteins Tyrosine itself is known for its role in protein synthesis and as a precursor for neurotransmitters and hormones
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: The compound can be synthesized through the methylation of tyrosine using reagents like methyl iodide or dimethyl sulfate under controlled conditions.
Enzymatic Methods: Enzymatic methods can also be employed, where specific methyltransferases are used to introduce the methyl group at the beta position.
Industrial Production Methods: Industrial production typically involves large-scale chemical synthesis, ensuring the purity and consistency of the compound. The process may include steps like purification, crystallization, and quality control to meet industry standards.
Types of Reactions:
Oxidation: Tyrosine, beta-methyl- can undergo oxidation reactions, often involving the conversion of the hydroxyl group to a ketone.
Reduction: Reduction reactions can reduce the ketone group back to a hydroxyl group.
Substitution: Substitution reactions can occur at the methyl group, replacing it with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromic acid, under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Various nucleophiles and electrophiles, depending on the desired substitution.
Major Products Formed:
Oxidation: Tyrosine, beta-methyl- ketone
Reduction: Tyrosine, beta-methyl- hydroxyl derivative
Substitution: Various substituted tyrosine derivatives
Aplicaciones Científicas De Investigación
Tyrosine, beta-methyl- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a substrate in enzymatic studies.
Biology: Studied for its role in protein interactions and modifications.
Medicine: Investigated for potential therapeutic uses, including its effects on neurotransmitter synthesis and metabolism.
Industry: Utilized in the development of pharmaceuticals and biotechnological products.
Mecanismo De Acción
The mechanism by which Tyrosine, beta-methyl- exerts its effects involves its interaction with enzymes and receptors. The presence of the methyl group can influence the binding affinity and activity of the compound. Molecular targets may include tyrosine kinases and other enzymes involved in signal transduction pathways.
Comparación Con Compuestos Similares
Phenylalanine: Lacks the hydroxyl group present in tyrosine.
Tyrosine: The parent compound without the methyl group.
Tryptophan: Another amino acid with a different aromatic ring structure.
This detailed overview provides a comprehensive understanding of Tyrosine, beta-methyl-, its preparation, reactions, applications, and comparison with similar compounds
Propiedades
IUPAC Name |
(2S)-2-amino-3-(4-hydroxyphenyl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-6(9(11)10(13)14)7-2-4-8(12)5-3-7/h2-6,9,12H,11H2,1H3,(H,13,14)/t6?,9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSKLNJOBXITXRM-HSOSERFQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)O)C(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C1=CC=C(C=C1)O)[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59-25-6 | |
| Record name | beta-Methyltyrosine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000059256 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(alphaS)-N-[[4-(Trifluoromethyl)phenyl]methylene]-alpha-[[(trimethylsilyl)oxy]methyl]benzenemethanamine](/img/structure/B1505442.png)

![2-chloro-4-(4-methylthiophen-2-yl)-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1505446.png)

![6-Methyl-5,11-dihydroindolo[3,2-b]carbazole](/img/structure/B1505449.png)





